N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide
N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide
Brand Name:
Vulcanchem
CAS No.:
112854-88-3
VCID:
VC20851701
InChI:
InChI=1S/C13H16N2O4/c1-8(16)6-13(18)15-11-7-10(14-9(2)17)4-5-12(11)19-3/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,18)
SMILES:
CC(=O)CC(=O)NC1=C(C=CC(=C1)NC(=O)C)OC
Molecular Formula:
C13H16N2O4
Molecular Weight:
264.28 g/mol
N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide
CAS No.: 112854-88-3
Cat. No.: VC20851701
Molecular Formula: C13H16N2O4
Molecular Weight: 264.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112854-88-3 |
|---|---|
| Molecular Formula | C13H16N2O4 |
| Molecular Weight | 264.28 g/mol |
| IUPAC Name | N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide |
| Standard InChI | InChI=1S/C13H16N2O4/c1-8(16)6-13(18)15-11-7-10(14-9(2)17)4-5-12(11)19-3/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,18) |
| Standard InChI Key | RKBATQSRJPGXIS-UHFFFAOYSA-N |
| SMILES | CC(=O)CC(=O)NC1=C(C=CC(=C1)NC(=O)C)OC |
| Canonical SMILES | CC(=O)CC(=O)NC1=C(C=CC(=C1)NC(=O)C)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator